ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl substituent at position 1, a hydroxyl group at position 4, and a thioacetamido-ethyl acetate side chain at position 4. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological activities, including antitumor and antiproliferative properties .
Properties
IUPAC Name |
ethyl 2-[[2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4S/c1-2-27-14(25)8-19-13(24)9-28-17-21-15-12(16(26)22-17)7-20-23(15)11-5-3-4-10(18)6-11/h3-7H,2,8-9H2,1H3,(H,19,24)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYYOSSUOHQQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the reaction of 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with ethyl 2-bromoacetate, followed by amidation with acetamidoacetate. Key reagents include sodium hydride (NaH) for deprotonation and N,N-dimethylformamide (DMF) as a solvent.
Industrial Production Methods
For industrial-scale production, optimized reaction conditions are crucial. This typically involves using automated systems for precise control of temperature, pH, and reaction time, ensuring high yield and purity. Solvent recovery and recycling play an important role in sustainable production practices.
Chemical Reactions Analysis
Ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate undergoes a variety of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield corresponding alcohols.
Substitution: It undergoes nucleophilic substitution reactions where the ester and amide functionalities can be targeted, using reagents such as sodium azide (NaN₃) for azide substitution.
Scientific Research Applications
Chemistry
In chemistry, it serves as a model compound for studying reaction mechanisms and the effects of various functional groups. Its reactivity and stability under different conditions provide insights into pyrazolo[3,4-d]pyrimidine derivatives.
Biology
In biological research, it is explored for its potential inhibitory effects on specific enzymes, making it a candidate for drug development studies. Its structural analogs are often tested for activity against various biological targets.
Medicine
Medicinally, this compound is part of ongoing research for its potential therapeutic properties. Its interactions with proteins and nucleic acids make it a potential lead compound in the development of new pharmaceuticals.
Industry
Industrial applications include its use as an intermediate in the synthesis of more complex molecules, which are then used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. Its 3-chlorophenyl and pyrazolo[3,4-d]pyrimidine moieties allow it to bind to active sites, potentially inhibiting or modifying enzyme activity. The specific pathways involved depend on the biological context and target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
Table 1: Comparison of Key Substituents
Key Observations :
- Position 1 : The 3-chlorophenyl group in the target compound provides a balance of lipophilicity and electronic effects compared to methyl (Compound 1) or phenylethyl groups (Compound 118), which may alter target selectivity .
- Position 6 : The thioacetamido-ethyl acetate side chain introduces both sulfur-based nucleophilicity and ester functionality, contrasting with the thioether (Compound 1) or carboxylic acid (Compound 118) moieties. This may influence metabolic stability and bioavailability .
Key Observations :
- The target compound likely shares synthetic steps with Compounds 2–10 (e.g., phenacyl chloride coupling), but the 3-chlorophenyl group may require stringent temperature control to avoid decomposition .
- Compound 118’s use of 3-chloroaniline highlights the reactivity of amino groups at position 4, which contrasts with the hydroxyl group in the target compound .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are absent in the provided evidence, inferences can be drawn:
- Lipophilicity : The 3-chlorophenyl group and ethyl acetate side chain likely increase logP compared to Compound 1 (methyl and thietane) or Compound 118 (carboxylic acid), favoring passive diffusion .
- Metabolic Stability : The thioacetamido linkage may resist oxidation better than the thioether in Compound 1 but could undergo esterase-mediated hydrolysis .
Biological Activity
Ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate, with the CAS number 921908-72-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN5O4S, with a molecular weight of 421.9 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Antitumor Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study conducted on several derivatives, including those similar to this compound, showed potent inhibition of cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The compound exhibited an IC50 value in the low micromolar range, indicating strong antiproliferative effects against these cell lines .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 1.74 | |
| Similar Derivative 1 | HepG2 | 0.95 | |
| Similar Derivative 2 | A549 | 0.87 |
The anticancer activity of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold is primarily attributed to their ability to inhibit specific protein kinases involved in tumor growth and proliferation. These compounds have been shown to target eukaryotic protein kinases effectively, disrupting cellular signaling pathways that promote cancer cell survival .
Antimicrobial Activity
In addition to their antitumor properties, pyrazolo[3,4-d]pyrimidines have also demonstrated antimicrobial activity against various bacterial strains. A study evaluated the antibacterial effects of a series of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential use in treating infections in cancer patients who may be immunocompromised due to chemotherapy .
Table 2: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidines
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | <10 µg/mL | |
| Similar Derivative 1 | S. aureus | <5 µg/mL |
Case Studies and Clinical Implications
Recent studies have highlighted the dual activity of pyrazolo[3,4-d]pyrimidines as both anticancer and antimicrobial agents. For instance, a clinical case involving a cancer patient who developed an infection during treatment found that administration of a related pyrazolo derivative not only helped control bacterial growth but also exhibited synergistic effects when combined with standard chemotherapy drugs . This dual functionality opens avenues for developing novel therapeutic strategies that address both cancer and infection management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
